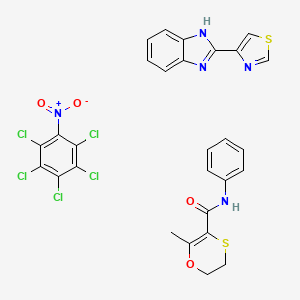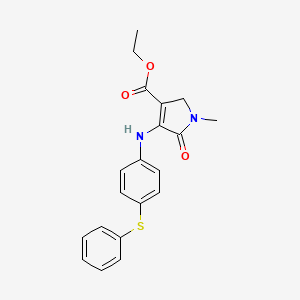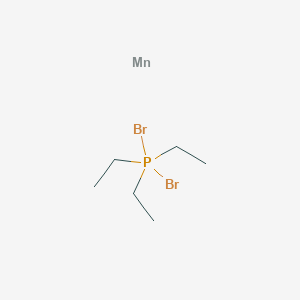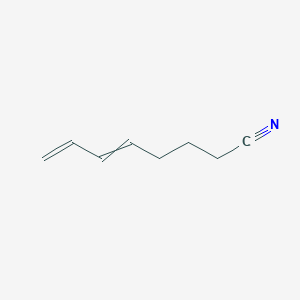
Octa-5,7-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-5,7-dienenitrile is an organic compound characterized by the presence of two double bonds and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octa-5,7-dienenitrile typically involves the reaction of terminal aryl alkynes with specific catalysts. One notable method employs a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of the terminal alkyne followed by zipper annulation of the resulting gem-enyne . This one-pot procedure is efficient and yields tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of rhodium catalysts and similar synthetic routes are likely employed on a larger scale to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Octa-5,7-dienenitrile undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The double bonds can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogens and other electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Primary amines.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Octa-5,7-dienenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism by which octa-5,7-dienenitrile exerts its effects is primarily through its reactive double bonds and nitrile group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simple nitrile compound used as a solvent in organic synthesis.
Acrylonitrile: Used in the production of plastics and synthetic rubber.
Butyronitrile: Another nitrile compound with applications in organic synthesis.
Uniqueness
Octa-5,7-dienenitrile is unique due to its combination of double bonds and a nitrile group, which provides a versatile platform for various chemical reactions. This makes it distinct from simpler nitrile compounds like acetonitrile and acrylonitrile, which do not possess the same level of reactivity and structural complexity.
Properties
CAS No. |
74930-35-1 |
|---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
octa-5,7-dienenitrile |
InChI |
InChI=1S/C8H11N/c1-2-3-4-5-6-7-8-9/h2-4H,1,5-7H2 |
InChI Key |
BVOWBNISLVCXSP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


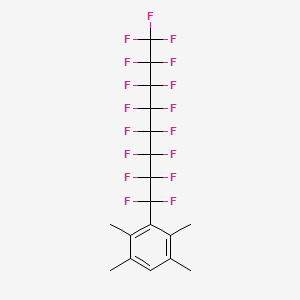

![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)




